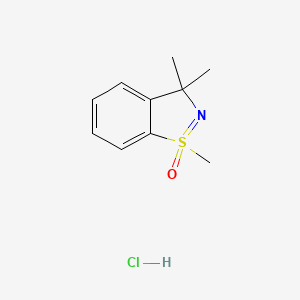

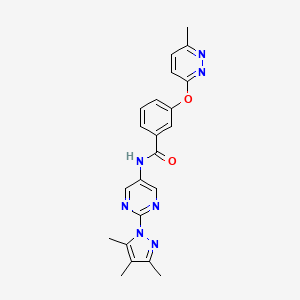

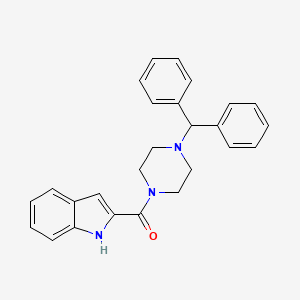

Benzyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BODIPY and is a fluorescent dye that has been extensively used in bioimaging and cell labeling studies.

科学的研究の応用

Novel Anti-Helicobacter pylori Agents

Compounds derived from a similar scaffold, 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol, have shown potent and selective activities against the gastric pathogen Helicobacter pylori. These compounds, including a prototype carbamate, displayed low minimal inhibition concentrations (MICs) against various clinically relevant H. pylori strains, including those resistant to metronidazole or clarithromycin. The resistance development rate against these compounds was found to be clinically acceptable, indicating potential as novel anti-H. pylori agents (Carcanague et al., 2002).

Antimicrobial Activities

A series of new Schiff bases synthesized from N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted-benzamides and various substituted aromatic aldehydes showed antibacterial and antifungal activity. These compounds were evaluated using the Minimum Inhibition Concentration (MIC) method and some were found to be biologically active (Mange et al., 2013).

Enantioselective Epoxidation

D-(+)-Camphor-derived sulfides were used for enantioselective epoxidation via an ylide route, leading to both (+)- and (-)-trans-diaryloxiranes with moderate to good enantiomeric excess (ee) values under mild conditions. This study highlights the potential of using similar sulfur-containing compounds for asymmetric synthesis, which could be relevant for the production of chiral intermediates in pharmaceuticals (Li et al., 1996).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate involves the reaction of 3-methyl-7-octyl-2,6-dioxopurine-8-thiol with benzyl bromoacetate in the presence of a base to form the desired product.", "Starting Materials": [ "3-methyl-7-octyl-2,6-dioxopurine-8-thiol", "benzyl bromoacetate", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add 3-methyl-7-octyl-2,6-dioxopurine-8-thiol and benzyl bromoacetate to a reaction flask", "Add a base (e.g. potassium carbonate) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool and then filter off any solids", "Concentrate the filtrate under reduced pressure to obtain the crude product", "Purify the crude product by column chromatography or recrystallization" ] } | |

CAS番号 |

384351-37-5 |

製品名 |

Benzyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate |

分子式 |

C23H30N4O4S |

分子量 |

458.58 |

IUPAC名 |

benzyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate |

InChI |

InChI=1S/C23H30N4O4S/c1-3-4-5-6-7-11-14-27-19-20(26(2)22(30)25-21(19)29)24-23(27)32-16-18(28)31-15-17-12-9-8-10-13-17/h8-10,12-13H,3-7,11,14-16H2,1-2H3,(H,25,29,30) |

InChIキー |

VKGASJJMYJSBBN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCN1C2=C(N=C1SCC(=O)OCC3=CC=CC=C3)N(C(=O)NC2=O)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2570375.png)

![3-((3-(4-ethylphenyl)-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1-yl)methyl)-4-methoxybenzaldehyde](/img/structure/B2570379.png)

![1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2570380.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2570386.png)